molecular formula C6H10O2 B8514405 Ethylene-vinyl acetate

Ethylene-vinyl acetate

Cat. No. B8514405
M. Wt: 114.14 g/mol
InChI Key: DQXBYHZEEUGOBF-UHFFFAOYSA-N
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Patent
US04434257

Procedure details

In the same manner as described in Preparation 1 except that Atmos 300 (oleic monoglyceride, HLB: 2.8, manufactured by Kao Atlas Co.) (3.6 parts by weight) is used instead of Span 85, there is obtained an ethylene-vinyl acetate copolymer emulsion having contents of ethylene: 16% by weight, vinyl acetate: 84% by weight and solid components: 54.2% by weight and containing the additives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2]CCCCCC/C=C\CCCC[CH2:15][CH2:16][CH2:17][C:18]([O:20]CC(O)CO)=[O:19].[CH3:26][CH2:27]CCCCCC/C=C\CCCCCCCC(OC[C@@H](O)[C@H]1OC[C@H](OC(CCCCCCC/C=C\CCCCCCCC)=O)[C@H]1OC(CCCCCCC/C=C\CCCCCCCC)=O)=O>>[CH2:1]=[CH2:2].[CH2:15]=[CH:16][CH2:17][C:18]([OH:20])=[O:19].[CH2:26]=[CH2:27] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C.C=CCC(=O)O
Name
Type
product
Smiles
C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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